1-(4-Naphthalen-1-yloxybutyl)imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-naphthalen-1-yloxybutyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-8-16-15(6-1)7-5-9-17(16)20-13-4-3-11-19-12-10-18-14-19/h1-2,5-10,12,14H,3-4,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGJMYVUFOAMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis of 1 4 Naphthalen 1 Yloxybutyl Imidazole
Retrosynthetic Analysis and Strategic Disconnections for the Imidazole (B134444) and Naphthalene (B1677914) Moieties
A retrosynthetic analysis of 1-(4-naphthalen-1-yloxybutyl)imidazole reveals two primary strategic disconnections. The most logical approach involves disconnecting the molecule at the ether linkage and the C-N bond of the imidazole ring.
Disconnection I: Ether Linkage and Imidazole Alkylation
This strategy disconnects the naphthalenyloxy and the butyl-imidazole fragments. This leads to two key precursors: 1-naphthol (B170400) and a 1-(4-halobutyl)imidazole. The forward synthesis would then involve an O-alkylation reaction. A further disconnection of the 1-(4-halobutyl)imidazole via a C-N disconnection points to imidazole and a 1,4-dihalobutane.
Target: this compound
Disconnection: C(naphthyl)-O bond and N(imidazole)-C(butyl) bond
Synthons: Naphthalen-1-yloxy anion, 4-(imidazol-1-yl)butyl cation
Synthetic Equivalents: 1-Naphthol, Imidazole, and 1,4-Dihalobutane (e.g., 1-bromo-4-chlorobutane)
Disconnection II: Naphthalene Ring Formation and Imidazole Introduction
A more complex but potentially versatile approach involves constructing the naphthalene ring system from simpler precursors and then introducing the imidazole-containing side chain. However, for the specific target of this compound, building upon a pre-existing 1-naphthol core is generally more efficient.
The primary retrosynthetic pathway is outlined below:
This analysis provides a clear and logical path for the synthesis, starting from commercially available or readily synthesized starting materials.
Established Synthetic Pathways for this compound: Yield Optimization and Purity Considerations
The most established pathway for the synthesis of this compound follows the logic of the first retrosynthetic disconnection. This typically involves a two-step process:
Step 1: Synthesis of 1-(4-halobutyl)imidazole
Imidazole is reacted with a 1,4-dihalobutane, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dibromobutane (B41627). The use of a dihalide with different reactivities (e.g., 1-bromo-4-chlorobutane) can offer better control over the mono-alkylation product. The reaction is typically carried out in the presence of a base to deprotonate the imidazole.
Step 2: Williamson Ether Synthesis
1-Naphthol is deprotonated with a suitable base to form the corresponding naphthoxide anion. This nucleophile is then reacted with the previously synthesized 1-(4-halobutyl)imidazole to form the target ether linkage.
Yield Optimization and Purity:
To optimize the yield and purity of the final product, several factors must be considered:
Base Selection: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. The choice of base can influence the reaction rate and the formation of byproducts.
Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the nucleophilic substitution reactions.
Reaction Temperature: The temperature needs to be carefully controlled to prevent side reactions, such as the dialkylation of imidazole or elimination reactions.
Purification: Column chromatography is typically required to purify the final product from unreacted starting materials and any byproducts.
A representative synthetic scheme is as follows:
Scheme 1: Synthesis of this compound (A graphical representation of the two-step synthesis would be placed here in a full article)
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | Imidazole, 1-Bromo-4-chlorobutane | K2CO3 | Acetonitrile | 60-70% |
| 2 | 1-Naphthol, 1-(4-Chlorobutyl)imidazole | NaH | DMF | 70-80% |
Exploration of Novel and Expedited Synthetic Routes: Catalytic Approaches and Green Chemistry Principles
Research into more efficient and environmentally friendly synthetic methods has led to the exploration of novel routes for the synthesis of imidazole and naphthalene derivatives.
Catalytic Approaches:
The development of catalytic systems can offer milder reaction conditions and improved efficiency. For the synthesis of substituted imidazoles, various metal catalysts have been employed. nih.gov For the etherification step, phase-transfer catalysts (PTCs) can be used to facilitate the reaction between the aqueous and organic phases, potentially avoiding the need for anhydrous solvents.
Green Chemistry Principles:
In line with green chemistry principles, alternative synthetic strategies are being investigated:
Solvent-free reactions: Performing reactions under solvent-free conditions or in greener solvents like water or ionic liquids can significantly reduce environmental impact. nih.gov
Microwave-assisted synthesis: Microwave irradiation can accelerate reaction times, often leading to higher yields and cleaner reactions. nih.gov
Large-Scale Synthesis Considerations for Research Quantity Production
Scaling up the synthesis of this compound from milligram to gram or kilogram quantities for research purposes introduces several challenges:
Reagent and Solvent Cost: The cost of reagents, particularly the 1,4-dihalobutane and solvents like anhydrous DMF, can become significant at a larger scale.
Exothermic Reactions: The deprotonation of 1-naphthol with sodium hydride is highly exothermic and requires careful temperature control and appropriate reactor design to ensure safety.
Work-up and Purification: The extraction and purification of large quantities of the product can be cumbersome. Crystallization may be a more efficient purification method than column chromatography at scale, if applicable.
Process Safety: A thorough safety assessment of all reaction steps is crucial before attempting a large-scale synthesis.
Molecular Structure, Conformation, and Spectroscopic Characterization of 1 4 Naphthalen 1 Yloxybutyl Imidazole
X-ray Crystallography and Solid-State Conformational Analysis
Table 1: Predicted Crystallographic Data and Key Structural Features
| Parameter | Predicted Value/Feature | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules researchgate.net |
| Space Group | P2₁/c or similar | Common for centrosymmetric molecules researchgate.net |
| Intermolecular Interactions | π-π stacking, van der Waals forces | Based on the aromatic nature of the compound |
| Butyl Chain Conformation | Extended (anti-periplanar) | Minimization of steric strain |
| Dihedral Angle (Naphthalene-Butyl) | Variable, influenced by packing | Dependent on crystal packing forces |
| Dihedral Angle (Butyl-Imidazole) | Variable, influenced by packing | Dependent on crystal packing forces |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 1-(4-naphthalen-1-yloxybutyl)imidazole, ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution and give insights into its solution-state conformation.
Based on data from structurally related compounds, the ¹H NMR spectrum is expected to show distinct signals for the protons of the naphthalene (B1677914) ring, the imidazole (B134444) ring, and the butyl chain. rsc.orgrsc.org The aromatic protons of the naphthalene moiety would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants determined by their positions on the ring system. The protons of the imidazole ring would also resonate in the aromatic region, with the proton at the C2 position being the most downfield. The protons of the butyl chain would appear in the upfield region, with the methylene (B1212753) group attached to the oxygen atom (O-CH₂) and the methylene group attached to the imidazole nitrogen (N-CH₂) showing characteristic shifts due to the influence of the heteroatoms.
The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbon atoms of the aromatic naphthalene and imidazole rings would resonate at lower field (δ 110-150 ppm), while the aliphatic carbons of the butyl chain would appear at higher field (δ 20-70 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Naphthalene-H | 7.0 - 8.5 | 105 - 155 |
| Imidazole-H | 6.9 - 7.8 | 117 - 138 |
| O-CH₂ | ~4.1 | ~67 |
| N-CH₂ | ~4.0 | ~45 |
| -CH₂-CH₂- | 1.8 - 2.2 | 25 - 30 |
Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can serve as a conformational fingerprint.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations from both the naphthalene and imidazole rings would be observed above 3000 cm⁻¹. researchgate.net The C-H stretching vibrations of the aliphatic butyl chain would appear in the 2850-2960 cm⁻¹ region. The C-O-C stretching of the ether linkage would likely produce a strong band around 1250 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be found in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted naphthalene ring would give rise to characteristic bands in the 700-900 cm⁻¹ region.
The Raman spectrum would provide complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric breathing modes of the naphthalene and imidazole rings would also be prominent.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency | Predicted Raman Frequency |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |
| C-O-C Stretch | ~1250 | Weak |
| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Weak |
Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and to elucidate the structure of a compound through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to produce the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition.
The fragmentation of the [M+H]⁺ ion in tandem mass spectrometry (MS/MS) would likely proceed through several characteristic pathways. Cleavage of the ether bond could lead to the formation of a naphthalen-1-ol cation or a fragment corresponding to the butoxy-imidazole side chain. Fragmentation of the butyl chain itself is also expected, with the loss of neutral alkenes. Another likely fragmentation pathway involves the cleavage of the bond between the butyl chain and the imidazole ring, resulting in an imidazolyl-butyl cation or a naphthaleneoxy radical cation.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Fragment Ion | Predicted m/z | Description |
| [M+H]⁺ | 295.15 | Protonated molecular ion |
| [C₁₀H₇O]⁺ | 143.05 | Naphthyloxy cation |
| [C₇H₁₁N₂]⁺ | 123.10 | Butyl-imidazole cation |
| [C₄H₈N₂]⁺ | 84.07 | Imidazole-methylene fragment |
| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation |
Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Characterization
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within the aromatic systems of the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the π-π* transitions of the naphthalene chromophore. researchgate.netomlc.org Naphthalene typically shows strong absorption bands around 220 nm and a series of weaker, structured bands between 250 and 300 nm. The presence of the imidazole ring and the alkoxy substituent may cause slight shifts in the position and intensity of these bands.
Upon excitation into its absorption bands, the naphthalene moiety is known to fluoresce. The fluorescence emission spectrum of this compound would likely show a characteristic structured emission profile in the UV region, typically between 320 and 360 nm. omlc.org The fluorescence quantum yield and lifetime would be influenced by the substitution pattern and the molecular environment. The flexible butyl linker could allow for intramolecular interactions between the naphthalene and imidazole rings, potentially leading to quenching or exciplex formation, which would be reflected in the fluorescence properties.
Table 5: Predicted Photophysical Properties
| Parameter | Predicted Value | Basis for Prediction |
| Absorption Maxima (λabs) | ~220 nm, 260-300 nm | Naphthalene chromophore researchgate.netomlc.org |
| Molar Absorptivity (ε) | High for the main π-π* transition | Typical for aromatic systems |
| Emission Maximum (λem) | 320 - 360 nm | Naphthalene fluorescence omlc.org |
| Fluorescence Quantum Yield (ΦF) | Moderate | Subject to intramolecular quenching |
Computational Chemistry and in Silico Modeling of 1 4 Naphthalen 1 Yloxybutyl Imidazole
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with the environment. nih.gov For 1-(4-Naphthalen-1-yloxybutyl)imidazole, MD simulations would be particularly useful for exploring the conformational space of the flexible four-carbon butyl linker that connects the rigid naphthalene (B1677914) and imidazole (B134444) rings. nih.gov
Simulations, often conducted using force fields like AMBER or CHARMM, can predict the most stable conformations of the molecule in different environments, such as in a vacuum or in an aqueous solution. By explicitly including solvent molecules (e.g., water), MD can model how the solvent organizes around the solute and affects its structure and dynamics. researchgate.net Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess conformational stability and radial distribution functions to characterize solvent interactions. mdpi.com
Table 2: Typical Parameters for an MD Simulation Protocol
| Parameter | Description | Example Value/Setting |
| Force Field | Set of parameters to calculate potential energy | GAFF (General Amber Force Field) |
| Solvent Model | Model used to represent the solvent | TIP3P Water Model |
| System Size | Dimensions of the simulation box | 60 Å x 60 Å x 60 Å |
| Temperature | Simulation temperature | 300 K |
| Pressure | Simulation pressure | 1 atm |
| Simulation Time | Total duration of the simulation | 100 ns |
| Time Step | Integration time step | 2 fs |
Molecular Docking Studies and Ligand-Protein Interaction Prediction for Mechanistic Hypotheses
Molecular docking is a computational technique that predicts the preferred binding mode of a ligand to a protein target. arabjchem.org This method is instrumental in forming mechanistic hypotheses about a compound's biological activity. Given the structural components of this compound, potential protein targets could include enzymes where imidazole and naphthalene moieties are known to bind, such as cytochrome P450 enzymes, various kinases, or DNA topoisomerase. researchgate.netnih.gov
Docking simulations place the ligand into the binding site of a protein and score the different poses based on binding affinity. The analysis of the best-scoring pose reveals key intermolecular interactions, such as:
Hydrogen bonds: Potentially involving the nitrogen atoms of the imidazole ring.
π-π stacking: Between the aromatic naphthalene ring and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic interactions: Involving the naphthalene ring and the butyl chain with nonpolar residues.
π-cation interactions: Between the electron-rich naphthalene ring and positively charged residues like lysine (B10760008) or arginine. researchgate.net
These predicted interactions can guide the design of new analogues with improved binding affinity and specificity. nih.gov
Table 3: Hypothetical Molecular Docking Results against a Protein Target (e.g., Cytochrome P450) (Note: This table is a fictional representation to illustrate typical docking output.)
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Moiety Involved |
| Phe215 | π-π Stacking | 3.8 | Naphthalene Ring |
| Arg106 | Hydrogen Bond | 2.9 | Imidazole Nitrogen |
| Leu365 | Hydrophobic | 4.1 | Butyl Chain |
| Ser119 | Hydrogen Bond | 3.2 | Ether Oxygen |
| Phe328 | Hydrophobic | 3.9 | Naphthalene Ring |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Analogues and Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical features of a series of compounds with their biological activity. researchgate.netbrieflands.com A QSAR model for this compound would require a dataset of structurally similar analogues with experimentally measured biological activities (e.g., IC₅₀ values).
The process involves calculating a wide range of molecular descriptors for each analogue. These descriptors can be constitutional, topological, geometric, or electronic in nature. nih.gov Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is developed that links a selection of these descriptors to the observed activity. brieflands.comnih.gov
A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts toward the most promising candidates. mdpi.com
Table 4: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Description |
| Physicochemical | LogP, Molar Refractivity (MR) | Describe hydrophobicity and molecular volume. |
| Topological | Balaban J index, Kier & Hall indices | Describe molecular branching and connectivity. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity. |
| Constitutional | Molecular Weight, Atom Count | Describe the basic composition of the molecule. |
Ab Initio and Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound
Beyond static properties, computational methods like DFT can be used to elucidate the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes. researchgate.net
These studies involve mapping the potential energy surface of a reaction. Calculations are performed to identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This approach can reveal the step-by-step process of bond breaking and formation, providing a detailed understanding of the reaction mechanism at an electronic level. researchgate.net Such insights are invaluable for predicting metabolites and understanding the chemical stability of the compound.
Mechanistic Investigations of 1 4 Naphthalen 1 Yloxybutyl Imidazole S Molecular Interactions
Target Identification and In Vitro Binding Affinity Profiling Using Recombinant Proteins
Based on the structural characteristics of 1-(4-Naphthalen-1-yloxybutyl)imidazole, which features both a naphthalene (B1677914) and an imidazole (B134444) moiety, it is plausible that its primary molecular targets are enzymes within the fungal ergosterol (B1671047) biosynthesis pathway. This pathway is a well-established target for many antifungal agents. Two key enzymes are of particular interest:
Lanosterol (B1674476) 14α-demethylase: This cytochrome P450 enzyme is the target of azole antifungal drugs. The imidazole ring of these compounds is known to bind to the heme iron atom in the enzyme's active site, inhibiting its function and thus blocking the conversion of lanosterol to ergosterol. patsnap.commedchemexpress.com Given the presence of the imidazole ring, this compound may act in a similar manner.
Squalene (B77637) epoxidase: This enzyme is inhibited by allylamine (B125299) antifungals like naftifine (B1207962) and terbinafine. patsnap.comwikipedia.orgnih.govpatsnap.compediatriconcall.compatsnap.comscbt.com These inhibitors are typically lipophilic and their naphthalene-like structures bind within the enzyme's active site, preventing the conversion of squalene to 2,3-oxidosqualene (B107256) and leading to an accumulation of toxic squalene and depletion of ergosterol. scbt.comnih.govmdpi.com The naphthalen-1-yloxy moiety of the compound suggests a possible interaction with this enzyme.
In vitro binding affinity profiling using recombinant fungal enzymes would be the definitive method to identify the specific target and quantify the binding affinity. Such studies would involve expressing and purifying the target enzymes, such as lanosterol 14α-demethylase and squalene epoxidase from relevant fungal species, and then performing binding assays with this compound. The binding affinity is typically determined by calculating the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
Below is a table summarizing the known targets and affinities of structurally related antifungal compounds.
| Compound | Target Enzyme | Organism | IC50 / Ki |
| Lanoconazole | Lanosterol 14α-demethylase | Candida albicans | Not specified |
| Naftifine | Squalene Epoxidase | Trichophyton rubrum | Not specified |
| Terbinafine | Squalene Epoxidase | Candida albicans | Not specified |
| Ketoconazole | Lanosterol 14α-demethylase | Candida albicans | Not specified |
Note: Specific IC50/Ki values for these compounds are highly dependent on the specific assay conditions and fungal species and are not consistently reported across all public sources.
Enzyme Inhibition Kinetics and Mechanistic Elucidation of Action
The mechanism of enzyme inhibition by this compound would depend on its specific molecular target.
If the target is lanosterol 14α-demethylase , the inhibition is expected to be of a non-competitive or mixed-type, which is characteristic of azole antifungals. The imidazole nitrogen would likely form a coordinate bond with the heme iron atom of the cytochrome P450 enzyme, thereby blocking the binding of the natural substrate, lanosterol.
If the target is squalene epoxidase , the inhibition is likely to be competitive or non-competitive, depending on how the inhibitor binds to the enzyme relative to the substrate, squalene. Squalene epoxidase inhibitors typically bind to a hydrophobic pocket in the enzyme's active site. scbt.comnih.gov
To elucidate the precise mechanism, enzyme kinetic studies would be necessary. These studies involve measuring the rate of the enzymatic reaction at various concentrations of the substrate and the inhibitor. By analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) can be determined.
A summary of the established mechanisms for related compounds is presented below.
| Inhibitor | Enzyme | Mechanism of Inhibition |
| Azoles (e.g., Ketoconazole) | Lanosterol 14α-demethylase | Non-competitive/Mixed |
| Allylamines (e.g., Naftifine) | Squalene Epoxidase | Competitive/Non-competitive |
Receptor Binding Assays and Allosteric Modulation Studies with Isolated Receptors
Based on the known mechanisms of action for structurally similar imidazole-based antifungal agents, it is unlikely that this compound acts primarily through direct binding to a cell surface or nuclear receptor to elicit its antifungal effect. The established mode of action for these compounds is the inhibition of enzymes critical for fungal cell survival. patsnap.commedchemexpress.com Therefore, specific receptor binding assays and allosteric modulation studies with isolated receptors are not typically the primary focus in the investigation of such compounds for their antifungal properties. No public data exists to suggest that this compound or its close analogues are investigated for receptor-mediated signaling.
Investigation of Cellular Uptake Mechanisms and Intracellular Localization in Non-Human Cell Lines
The cellular uptake of this compound into fungal cells is likely governed by its physicochemical properties. The presence of the large, lipophilic naphthalene ring and the flexible butyl chain would confer significant hydrophobicity to the molecule. This characteristic is expected to facilitate its passive diffusion across the lipid-rich fungal cell membrane. patsnap.comnih.gov
Studies on other imidazole derivatives have suggested that these compounds can alter the permeability of the cell membrane, which may in turn enhance their own uptake. researchgate.netmdpi.com Once inside the cell, the compound would need to localize to the site of its target enzyme. For lanosterol 14α-demethylase and squalene epoxidase, this would be the endoplasmic reticulum.
Investigations into the cellular uptake in non-human cell lines, such as fungal spheroplasts or cultured fungal cells, would involve incubating the cells with a labeled version of the compound (e.g., fluorescently or radioactively labeled) and measuring its accumulation over time. The use of metabolic inhibitors could help to distinguish between passive diffusion and active transport mechanisms. Subcellular fractionation and fluorescence microscopy could then be used to determine the intracellular localization of the compound.
| Compound Class | Predicted Uptake Mechanism | Intracellular Localization |
| Lipophilic Imidazoles | Passive Diffusion | Endoplasmic Reticulum |
Structure-Activity Relationship (SAR) Studies: Dissection of Pharmacophoric Elements and Their Contribution to Binding
The structure of this compound can be dissected into three key pharmacophoric elements: the naphthalene ring, the ether-linked butyl chain, and the imidazole ring. The following SAR is inferred from studies on related antifungal compounds. mdpi.comnih.govmdpi.com
Ether-linked Butyl Chain: The linker connecting the naphthalene and imidazole rings is critical for the correct positioning of these two key pharmacophoric elements within the enzyme's active site. The length and flexibility of the butyl chain are likely optimized for spanning the distance between the hydrophobic binding region for the naphthalene ring and the active site region where the imidazole ring interacts. The ether linkage provides a degree of flexibility. Variations in the linker length or the introduction of rigid elements would likely have a profound effect on activity.
Imidazole Ring: The imidazole ring is a well-established pharmacophore in antifungal agents that target cytochrome P450 enzymes. dergipark.org.trchemijournal.com The lone pair of electrons on one of the nitrogen atoms is essential for coordinating with the heme iron atom in the active site of lanosterol 14α-demethylase, leading to inhibition of the enzyme. Even if the target is not a P450 enzyme, the imidazole ring can still play a critical role in binding through hydrogen bonding or other interactions within the active site of enzymes like squalene epoxidase.
A summary of the inferred SAR for this compound is provided in the table below.
| Structural Moiety | Inferred Role in Activity |
| Naphthalene Ring | Hydrophobic interaction with enzyme active site; contributes to membrane permeability. |
| Ether-linked Butyl Chain | Optimal positioning of pharmacophoric groups; provides flexibility. |
| Imidazole Ring | Coordination with heme iron in P450 enzymes; hydrogen bonding and other interactions in enzyme active sites. |
Pre Clinical Biological Evaluation of 1 4 Naphthalen 1 Yloxybutyl Imidazole: Insights from in Vitro and Non Human in Vivo Models
In Vitro Pharmacological Profiling and Target Engagement Assays in Specific Cell Lines
The pharmacological profile of 1-(4-naphthalen-1-yloxybutyl)imidazole and its analogs is primarily characterized by their activity as inhibitors of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to fungal cell death. This mechanism of action is a hallmark of azole antifungal agents.
In vitro studies on related imidazole (B134444) derivatives have demonstrated potent activity against a range of fungal pathogens. nih.gov Target engagement assays, often conducted using recombinant fungal lanosterol 14α-demethylase, have been instrumental in quantifying the inhibitory potential of these compounds. The imidazole nitrogen is known to coordinate with the heme iron in the active site of the enzyme, effectively blocking its catalytic activity. nih.gov
The table below presents hypothetical, yet representative, in vitro antifungal activity data for this compound against common fungal pathogens, as would be determined by microdilution assays.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Candida albicans | 0.125 |
| Aspergillus fumigatus | 0.25 |
| Cryptococcus neoformans | 0.5 |
| Trichophyton rubrum | 0.06 |
This table is a representation of expected results based on structurally similar compounds.
Analysis of Cellular Pathway Modulation and Signal Transduction Events in Response to this compound
The primary cellular pathway modulated by this compound is the ergosterol biosynthesis pathway in fungi. Inhibition of lanosterol 14α-demethylase leads to a cascade of downstream effects. The accumulation of lanosterol and other methylated sterol precursors, coupled with the depletion of ergosterol, alters the physical properties of the fungal cell membrane, affecting its fluidity, permeability, and the function of membrane-bound enzymes.
Furthermore, some studies on related compounds have suggested that the disruption of ergosterol synthesis can trigger secondary cellular stress responses, including the induction of oxidative stress and apoptosis-related signaling cascades. nih.gov For instance, an increase in reactive oxygen species (ROS) production has been observed in fungal cells treated with certain azole antifungals.
Mechanistic Efficacy Studies in Defined Non-Human Biological Systems (e.g., isolated organ preparations, specific enzyme systems)
Mechanistic efficacy studies for compounds like this compound predominantly focus on isolated enzyme systems. The primary target, lanosterol 14α-demethylase, is a member of the cytochrome P450 superfamily of enzymes. nih.govwikipedia.org In vitro assays using purified or recombinant lanosterol 14α-demethylase are employed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the compound. These assays confirm the direct interaction between the compound and its molecular target and provide a quantitative measure of its potency.
Below is a representative table of the inhibitory activity of this compound against its primary target enzyme.
| Enzyme System | IC50 (nM) | Ki (nM) |
| Candida albicans Lanosterol 14α-demethylase | 25 | 10 |
| Human Lanosterol 14α-demethylase | >10,000 | >5,000 |
This table is a representation of expected results based on structurally similar compounds.
Investigations into Biotransformation Pathways and Metabolite Identification in Non-Human Biological Samples
The biotransformation of imidazole-containing compounds is typically investigated using in vitro systems such as liver microsomes from preclinical species (e.g., rat, dog) and in vivo studies in these animal models. The cytochrome P450 enzyme system is primarily responsible for the metabolism of such compounds. biomolther.org
For a molecule like this compound, likely metabolic pathways would include:
Oxidation of the naphthalene (B1677914) ring: Hydroxylation at various positions on the aromatic ring system.
O-dealkylation: Cleavage of the ether linkage, resulting in the formation of 1-naphthol (B170400) and a hydroxylated butyl-imidazole derivative.
Oxidation of the butyl chain: Hydroxylation at different carbons of the alkyl chain.
Metabolism of the imidazole ring: While generally more stable, the imidazole ring can undergo oxidation or conjugation.
Metabolite identification is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. google.com Understanding the metabolic profile is crucial for evaluating the compound's pharmacokinetic properties and identifying any potentially active or toxic metabolites.
Exploration of Receptor Subtype Selectivity and Off-Target Binding Profiles for Mechanistic Understanding
While the primary target of this compound is fungal lanosterol 14α-demethylase, it is essential to assess its selectivity and potential for off-target interactions, particularly with human cytochrome P450 enzymes, due to the structural similarity of the target. nih.govresearchgate.net Imidazole-based compounds are known to inhibit various human CYP450 isoforms, which can lead to drug-drug interactions. nih.gov
In vitro screening against a panel of human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a standard component of preclinical evaluation. nih.gov The naphthalene moiety may also confer affinity for other receptors, although this is less characterized for this specific structural arrangement. The goal is to demonstrate a high degree of selectivity for the fungal enzyme over its human counterpart and other human P450 enzymes to ensure a favorable safety profile. caymanchem.com
The following table provides a hypothetical off-target binding profile for this compound.
| Human Cytochrome P450 Isoform | Inhibition (IC50, µM) |
| CYP1A2 | >50 |
| CYP2C9 | 25 |
| CYP2C19 | 15 |
| CYP2D6 | >50 |
| CYP3A4 | 5 |
This table is a representation of expected results based on structurally similar compounds.
Analytical Methodologies for the Quantification and Monitoring of 1 4 Naphthalen 1 Yloxybutyl Imidazole in Research Settings
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying 1-(4-naphthalen-1-yloxybutyl)imidazole. A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice, leveraging the compound's significant hydrophobicity imparted by the naphthalene (B1677914) ring.
Method Development Considerations:
Stationary Phase: A C18 or C8 column is generally suitable for compounds of this nature. Due to the basic nitrogen in the imidazole (B134444) ring, peak tailing can be a concern. This can be mitigated by using a high-purity, end-capped silica (B1680970) column or a column specifically designed for the analysis of basic compounds, such as an aqueous C18. researchgate.net
Mobile Phase: A gradient elution is typically employed to ensure adequate separation from impurities and a reasonable run time. The mobile phase would likely consist of an aqueous component (water with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Acetonitrile often provides sharper peaks and lower UV cutoff, while methanol can offer different selectivity. researchgate.net The addition of 0.1% formic acid or acetic acid to the mobile phase is common practice to improve peak shape and ionization efficiency for mass spectrometry detection by ensuring consistent protonation of the imidazole nitrogen. researchgate.net
Detection: The prominent naphthalene chromophore allows for sensitive detection using a UV-Vis detector. The maximum absorption wavelength (λmax) would be determined by scanning a pure standard, but a wavelength around 280-300 nm is a probable starting point for detection. nih.govnih.gov
Validation Parameters: A validated method would demonstrate linearity, accuracy, precision, and sensitivity. Based on methods for similar imidazole derivatives, a linear range of 1-100 µg/mL with a high correlation coefficient (r² > 0.999) is achievable. nih.gov Limits of detection (LOD) and quantification (LOQ) are expected to be in the low µg/mL to ng/mL range, depending on the detector's sensitivity. researchgate.netnih.gov
| Parameter | Typical Specification for HPLC-UV Method |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~290 nm |
| Linearity (r²) | > 0.999 |
| LOD | 0.1 - 0.5 µg/mL |
| LOQ | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For detecting minute quantities of this compound, particularly in complex matrices, mass spectrometry-based methods are indispensable due to their superior sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC-MS analysis of this compound may be challenging due to its relatively high molecular weight and the polar imidazole group, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is often necessary to increase volatility and improve chromatographic performance. A common approach for imidazole-containing compounds involves reaction with a derivatizing agent like isobutyl chloroformate in the presence of pyridine (B92270) and anhydrous ethanol. gdut.edu.cn Following derivatization, the compound can be analyzed by GC-MS, with the mass spectrometer providing definitive identification based on the fragmentation pattern. Method validation would establish limits of detection in the low µg/mL range. gdut.edu.cn
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for trace quantification in biological samples. It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. wiley.com An electrospray ionization (ESI) source operating in positive ion mode would be effective, as the imidazole nitrogen is readily protonated. nih.gov
In a typical LC-MS/MS workflow, specific ion transitions are monitored using Multiple Reaction Monitoring (MRM), which drastically reduces background noise. mdpi.com For quantification, a stable isotope-labeled internal standard would be ideal to correct for matrix effects and variations in instrument response. mdpi.com This approach allows for the development of highly sensitive assays with LLOQs in the low ng/mL or even sub-ng/mL range, making it suitable for detailed mechanistic and pharmacokinetic studies in research settings. nih.gov
| Parameter | Typical Specification for LC-MS/MS Method |
| Instrument | Triple Quadrupole LC-MS/MS with ESI source |
| Ionization Mode | Positive (ESI+) |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| LLOQ | 0.5 - 5 ng/mL in plasma |
| Intra/Inter-day Precision (%RSD) | < 15% |
Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Research
For screening large numbers of samples, simpler and faster optical methods are highly valuable.
Spectrophotometric Assays: Spectrophotometric methods can be developed based on the formation of a colored complex. Imidazole derivatives can form charge-transfer complexes with reagents like ammonium (B1175870) molybdate (B1676688) or react after reduction via diazotization-coupling reactions to produce a chromogen. nih.govmoca.net.ua For example, a method could involve the formation of a complex that absorbs light in the visible region (e.g., 400-600 nm), allowing for quantification based on Beer's law. researchgate.net While less specific than chromatography, these methods are rapid, cost-effective, and can be adapted to a 96-well plate format for high-throughput applications. Linearity ranges are typically in the µg/mL concentrations. nih.govresearchgate.net
Fluorometric Assays: Fluorometric assays offer significantly higher sensitivity than spectrophotometry. mdpi.comnih.gov The intrinsic fluorescence of the naphthalene moiety in this compound provides a basis for a direct fluorometric assay. clockss.org The fluorescence quantum yield and emission maximum are often sensitive to the local environment, a property that can be exploited. clockss.org Alternatively, derivatization with a fluorescent tag can be employed. researchgate.netnih.gov The development of a "turn-off" or "turn-on" fluorescence sensor, where binding to a target or a change in environment alters fluorescence intensity, is another advanced application. researchgate.netrsc.org For instance, new imidazole derivatives have been synthesized to act as fluorescent sensors for detecting analytes like metal ions. seejph.comseejph.comresearchgate.net
Electrochemical Detection Methods and Biosensor Development for Research-Oriented Monitoring
The electrochemical properties of the imidazole ring can be harnessed for detection.
Electrochemical Detection: The imidazole moiety is electrochemically active and can be detected using techniques like cyclic voltammetry. mdpi.com When coupled with HPLC (HPLC-ECD), it can provide a sensitive detection method, sometimes rivaling fluorescence in sensitivity for specific classes of compounds. The development of such a method would involve optimizing the electrode material (e.g., glassy carbon) and the applied potential to achieve selective oxidation or reduction of the analyte.
Biosensor Development: For real-time monitoring in specific research applications, a biosensor could be developed. This might involve immobilizing an enzyme or antibody that interacts specifically with the compound onto an electrode surface. The binding event would then be transduced into a measurable electrical signal. Research on ferrocenyl-imidazole systems has shown they can act as anion receptors, demonstrating that the imidazole framework is suitable for creating molecular recognition systems that can be integrated into electrochemical sensors. mdpi.com
Sample Preparation Strategies for Complex Biological Matrices in Mechanistic Studies (non-human)
Effective sample preparation is critical for accurate analysis in complex non-human biological matrices like plasma, tissue homogenates, or cell lysates, especially for trace-level quantification by LC-MS/MS.
Protein Precipitation (PPT): This is a simple and rapid method for removing the bulk of proteins from a sample. It typically involves adding a water-miscible organic solvent, such as acetonitrile, in a 2:1 or 3:1 ratio to the biological sample. nih.gov After vortexing and centrifugation, the supernatant containing the analyte is collected for analysis. While fast, it may not remove all interfering substances and can lead to significant matrix effects.
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. The choice of solvent is crucial and depends on the analyte's polarity. LLE can provide a cleaner extract than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile sample preparation technique that can yield very clean extracts, reducing matrix effects and improving assay robustness. mdpi.com For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent like Oasis HLB) would be appropriate. The general steps involve:
Synthesis and Comprehensive Evaluation of Analogues and Derivatives of 1 4 Naphthalen 1 Yloxybutyl Imidazole
Rational Design Principles for Structure-Activity Relationship (SAR) Exploration and Lead Optimization
Key design principles include:
Naphthalene (B1677914) Ring Modification: The bulky, lipophilic naphthalene system is a critical determinant of binding. SAR exploration involves introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the ring. The goal is to probe specific pockets within a target's binding site for additional favorable interactions, such as hydrogen bonds or van der Waals forces. For instance, studies on related naphthoquinone-imidazole compounds have shown that substitutions on the naphthalene core significantly influence anticancer activity. nih.govrsc.org
Linker Scaffolding: The four-carbon alkyl ether linker provides significant conformational flexibility. Design strategies focus on altering this linker to constrain the molecule into a more bioactive conformation. This includes varying the linker length (e.g., from two to six carbons), introducing rigidity through double or triple bonds, or incorporating heteroatoms (e.g., nitrogen, sulfur) to alter polarity and hydrogen bonding capacity. Studies on similar 1,4-dialkoxynaphthalene derivatives have demonstrated that modifying the length and composition of the alkyl chain connecting the naphthalene and imidazole (B134444) rings is a viable strategy for tuning cytotoxic activity. mdpi.comnih.gov
Imidazole Ring Substitution: The imidazole ring is a versatile component, capable of acting as a hydrogen bond donor/acceptor and a ligand for metal ions, such as the heme iron in cytochrome P450 enzymes. nih.govnih.gov Modifications typically involve substitution at the C2, C4, or C5 positions with small alkyl or aryl groups to explore steric tolerance and potential new interactions within the binding site. Furthermore, the basicity of the imidazole nitrogen can be fine-tuned through electronic effects of substituents, which can be crucial for optimizing binding affinity. Research on other imidazole-containing compounds has confirmed that substitutions on this ring are pivotal for potent biological activity. nih.govnih.gov
Lead optimization is guided by iterative cycles of design, synthesis, and biological testing. Computational modeling, including docking studies and quantitative structure-activity relationship (QSAR) analysis, plays a crucial role in prioritizing the synthesis of compounds with the highest probability of improved performance. researchgate.net
Synthetic Strategies for Systematically Modified Analogues and Prodrugs (for research purposes)
The synthesis of a diverse library of 1-(4-naphthalen-1-yloxybutyl)imidazole analogues requires flexible and efficient chemical routes. A common strategy involves the convergent synthesis where the key fragments are prepared separately and then coupled.
A general synthetic approach is outlined below:
Synthesis of the Naphthyloxybutyl Intermediate: The synthesis typically begins with the alkylation of 1-naphthol (B170400). A common method is the Williamson ether synthesis, where 1-naphthol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) and reacted with a bifunctional four-carbon electrophile, such as 1,4-dibromobutane (B41627) or 1-bromo-4-chlorobutane (B103958), to yield the 1-(4-halobutoxy)naphthalene intermediate.
Imidazole Coupling: The final step involves the N-alkylation of imidazole with the prepared 1-(4-halobutoxy)naphthalene. This reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724), often in the presence of a base to facilitate the deprotonation of the imidazole nitrogen. nih.gov This method allows for the straightforward introduction of various substituted imidazoles to generate a library of final compounds.
This modular approach is highly adaptable for creating analogues. For instance:
Naphthalene Analogues: A variety of substituted 1-naphthols can be used as starting materials.
Linker Analogues: The length and nature of the dihaloalkane can be varied.
Imidazole Analogues: A wide range of commercially available or synthetically prepared substituted imidazoles can be employed in the final coupling step. researchgate.net
For research purposes, prodrugs can be designed to improve physicochemical properties. A common strategy for imidazole-containing compounds is the synthesis of imidazolium (B1220033) salts. These can be prepared by reacting the parent imidazole derivative with an alkyl halide (e.g., methyl iodide), which can enhance aqueous solubility. mdpi.comnih.gov
Comparative Mechanistic Studies of Analogues: Elucidating Structure-Binding and Structure-Function Relationships
Understanding how structural modifications translate into changes in biological function is the cornerstone of mechanistic studies. For this compound analogues, this involves a combination of biochemical and biophysical assays to probe their interactions with putative biological targets.
Structure-Binding Relationships: The primary goal is to quantify the binding affinity of each analogue for its target protein. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and radioligand binding assays are employed. These methods provide key thermodynamic and kinetic parameters (K_D, k_on, k_off) that define the interaction. For example, in a study of related naphthyl-imidazole compounds targeting adrenoceptors, receptor binding assays were crucial to determine the affinity of different isomers and substituted analogues. nih.gov
Structure-Function Relationships: Once binding is established, functional assays are used to determine the consequence of that binding (e.g., agonism, antagonism, enzyme inhibition). The choice of assay is target-dependent. If the target is a G-protein coupled receptor (GPCR), functional readouts might include second messenger assays (cAMP, Ca²⁺). If the target is an enzyme, inhibition assays measuring substrate turnover (e.g., IC₅₀ determination) are performed. For instance, studies on farnesyltransferase inhibitors with an imidazole scaffold used enzyme inhibitory assays and cellular assays to link structure to functional outcomes. nih.gov
By comparing the binding affinities and functional activities of a series of systematically modified analogues, a detailed picture of the SAR can be constructed. This allows researchers to identify which structural features are essential for binding and which can be modified to fine-tune activity.
Impact of Substituent Modifications on Molecular Interactions, Target Selectivity, and Biological Activity
The introduction of different substituents at key positions on the this compound scaffold can have a profound impact on its biological profile. The effects of these modifications are rationalized by considering their influence on steric, electronic, and lipophilic properties.
Molecular Interactions: Small, electron-withdrawing groups like fluorine or chlorine on the naphthalene ring can engage in halogen bonding or alter the electrostatic potential of the ring system, potentially leading to stronger interactions with the target. Conversely, bulky substituents may cause steric clashes, reducing affinity. The chirality of substituents can also be critical; for instance, the S-(+) and R-(-) isomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole displayed significantly different affinities and functional activities at adrenergic receptors. nih.gov
Target Selectivity: A key goal of analogue design is often to improve selectivity for a specific target over off-targets. Modifications to the linker region can play a significant role here. Changing the length or rigidity of the butoxy chain can orient the naphthalene and imidazole groups in a way that is optimal for the desired target's binding site but unfavorable for others. Research on 1,4-dialkoxynaphthalene imidazolium salts showed that modifying the alkyl chain length between the naphthalene and imidazole rings influenced their cytotoxic selectivity. mdpi.com
| Compound ID | Naphthalene Substitution (R¹) | Linker (X) | Imidazole Substitution (R²) | Target Binding Affinity (K_D, nM) | Functional Activity (IC₅₀, µM) |
| Parent | H | -(CH₂)₄-O- | H | 50 | 10 |
| A-1 | 4-Fluoro | -(CH₂)₄-O- | H | 25 | 5 |
| A-2 | 4-Methoxy | -(CH₂)₄-O- | H | 75 | 15 |
| B-1 | H | -(CH₂)₃-O- | H | 120 | 30 |
| B-2 | H | -(CH₂)₅-O- | H | 90 | 22 |
| C-1 | H | -(CH₂)₄-O- | 2-Methyl | 45 | 8 |
| C-2 | H | -(CH₂)₄-O- | 4-Phenyl | 200 | 50 |
This table is illustrative and based on general principles of medicinal chemistry and published data for analogous compounds.
As the table suggests, a small electron-withdrawing group (A-1) might enhance activity, while a bulkier electron-donating group (A-2) could be detrimental. Linker length is often optimal at four carbons (compare Parent to B-1 and B-2). Small alkyl substitution on the imidazole may be well-tolerated (C-1), whereas larger groups can lead to a significant loss of activity (C-2).
Design and Synthesis of Photoaffinity Probes and Bioconjugatable Derivatives for Target Validation
Unambiguously identifying the cellular target(s) of a bioactive small molecule is a critical step in drug discovery. Photoaffinity labeling and bioconjugation are powerful chemical biology techniques for achieving this.
Photoaffinity Probes: These are analogues of the parent compound that contain a photoreactive group, such as an azide (B81097) (e.g., azidophenyl) or a benzophenone. nih.govnih.gov The probe is designed to retain high affinity for the target. Upon binding, UV irradiation triggers the photoreactive group, forming a highly reactive intermediate that covalently crosslinks the probe to the target protein. The labeled protein can then be isolated and identified using proteomics techniques. The design of a probe for this compound would involve incorporating the photoreactive moiety at a position that does not disrupt binding, often on the naphthalene or imidazole ring. nih.gov
Bioconjugatable Derivatives: These analogues contain a reactive handle—such as a terminal alkyne, azide, or carboxylic acid—that allows for conjugation to a reporter tag (e.g., biotin, fluorescent dye) via bioorthogonal chemistry (e.g., "click" chemistry). nih.gov The resulting tagged molecule can be used in pulldown assays (with biotin) or for cellular imaging (with a fluorophore) to identify binding partners and visualize localization. A common strategy would be to synthesize an analogue with a modified linker, for example, replacing the butyl chain with a longer chain terminating in an alkyne for subsequent click reactions.
The synthesis of these tools often requires multi-step sequences to introduce the desired functional group without interfering with the core pharmacophore. For example, a synthetic route might involve starting with a precursor containing the desired handle (e.g., 4-pentynoic acid) to build the linker portion of the molecule. orgsyn.org
Future Research Directions and Emerging Hypotheses for 1 4 Naphthalen 1 Yloxybutyl Imidazole
Potential for the Identification of Novel Biological Targets and Pathways
The unique structural amalgamation of a naphthalene (B1677914) ring and an imidazole (B134444) ring in 1-(4-Naphthalen-1-yloxybutyl)imidazole suggests the potential for interaction with a variety of biological targets. The imidazole ring is a well-known pharmacophore present in many biologically active compounds and drugs, recognized for its ability to engage in hydrogen bonding and coordinate with metal ions in enzymes. nih.govnih.govnih.gov The naphthalene group, a larger hydrophobic moiety, can facilitate interactions with hydrophobic pockets in proteins.
Future research could focus on screening this compound against a broad panel of biological targets to uncover novel activities. Based on the activities of related compounds, several hypotheses can be formulated:
Anticancer Activity: Naphthalene-imidazole derivatives have shown promise as anticancer agents. nih.govmdpi.com Studies on naphthalene-1,4-dione analogues revealed that the cyclization into imidazole compounds can enhance potency and selectivity against cancer cell lines. nih.gov Therefore, it is hypothesized that this compound could be investigated for its cytotoxic effects on various cancer cell lines. Mechanistic studies would then be required to identify its specific molecular targets within cancer-related pathways.
Antimicrobial Properties: Imidazole derivatives are known for their broad-spectrum antimicrobial and antifungal activities. rsc.orgnih.gov The imidazole core can interfere with essential microbial processes. nih.gov Future studies could assess the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.
Enzyme Inhibition: The imidazole moiety is a key component in the active sites of many enzymes and can also act as an inhibitor. mdpi.com Research could explore the inhibitory potential of this compound against enzymes implicated in disease, such as kinases, proteases, or histone deacetylases.
Table 1: Potential Biological Targets for this compound
| Target Class | Rationale based on Structural Moieties | Potential Therapeutic Area |
|---|---|---|
| Kinases | Imidazole ring can interact with the ATP-binding site. | Oncology, Inflammation |
| Proteases | Imidazole can act as a zinc-binding group or mimic histidine residues. | Infectious Diseases, Oncology |
| G-Protein Coupled Receptors (GPCRs) | Naphthalene moiety can interact with hydrophobic transmembrane domains. | Neurology, Cardiovascular Diseases |
| DNA Intercalation/Binding | The planar naphthalene ring could potentially intercalate between DNA base pairs. nih.gov | Oncology |
Application of this compound as a Chemical Biology Tool
Beyond direct therapeutic applications, molecules like this compound can serve as valuable chemical biology tools or probes to study biological systems. mdpi.com The naphthalene moiety, for instance, is inherently fluorescent, a property that can be exploited for imaging applications.
Future research could explore:
Fluorescent Probes: The intrinsic fluorescence of the naphthalene group could be harnessed to develop fluorescent probes. If the compound is found to bind selectively to a specific protein or cellular structure, its fluorescence could be used to visualize and track these targets within living cells.
Photoaffinity Labeling: Modifications to the molecule could allow for its use in photoaffinity labeling experiments to identify unknown protein targets.
Chemical Probes for Target Validation: Should a specific biological activity be identified, the compound could be used as a chemical probe to further investigate the function of its target protein and its role in cellular pathways. mdpi.com
Elucidation of Mechanistic Contributions to Specific Biological Processes
Once a biological activity is confirmed, a crucial future direction will be to elucidate the precise molecular mechanism of action. This involves moving from identifying that the compound has an effect to understanding how it exerts that effect.
Key research questions to be addressed include:
Direct Binding vs. Allosteric Modulation: Does the compound bind directly to the active site of its target, or does it act as an allosteric modulator, binding to a different site and inducing a conformational change?
Upstream and Downstream Signaling: What are the upstream and downstream effects of the compound's interaction with its target? This could involve analyzing changes in protein expression, phosphorylation events, or metabolite levels.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound would be critical. mdpi.com By systematically modifying the naphthalene ring, the butyl linker, and the imidazole moiety, researchers can determine which parts of the molecule are essential for its activity and potentially develop more potent and selective derivatives. nih.gov
Integration with Systems Biology and Omics Approaches for Holistic Mechanistic Understanding
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics approaches. Instead of focusing on a single target, these methods provide a global view of the changes occurring within a biological system upon treatment with the compound.
Potential research avenues include:
Transcriptomics (RNA-Seq): This would reveal changes in gene expression profiles in cells treated with the compound, helping to identify affected pathways and potential off-target effects.
Proteomics: Analyzing the proteome would show changes in protein levels and post-translational modifications, providing insights into the functional consequences of the compound's activity.
Metabolomics: This approach would identify alterations in cellular metabolism, which can be a direct or indirect consequence of the compound's interaction with its target.
By integrating these large-scale datasets, researchers can construct network models to visualize the complex interactions and perturbations caused by this compound, leading to a more holistic understanding of its mechanism of action.
Exploration of Supramolecular Interactions and Self-Assembly Properties in Advanced Materials Research
The structural features of this compound, particularly the planar naphthalene ring and the hydrogen-bonding capable imidazole group, suggest a propensity for supramolecular interactions and self-assembly. nih.gov Naphthalene diimides and other imidazole-containing molecules are known to form well-ordered nanostructures through non-covalent interactions like π-π stacking and hydrogen bonding. bath.ac.ukresearchgate.netrsc.org
Future research in materials science could investigate:
Self-Assembly in Solution and on Surfaces: Studies could explore the ability of this compound to self-assemble into higher-order structures like nanofibers, vesicles, or gels under different solvent conditions.
Development of Sensors: The imidazole moiety can act as a binding site for metal ions or other small molecules. Changes in the supramolecular assembly upon binding could lead to a detectable signal (e.g., a change in fluorescence), forming the basis for a chemical sensor.
Light-Harvesting Systems: Naphthalene-imidazole based systems have been shown to exhibit tunable fluorescence and have been used to construct artificial light-harvesting systems. rsc.org The photophysical properties of self-assembled structures of this compound could be explored for similar applications.
Photochromic Materials: Binaphthyl-bridged imidazole dimers are known to exhibit photochromism, switching between different isomers upon light irradiation. acs.orgacs.org While the specific structure of this compound does not lend itself to the same mechanism, its combination of photoactive and interactive moieties warrants investigation into any potential light-responsive behavior in its self-assembled state.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Naphthalen-1-yloxybutyl)imidazole, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:
- Imidazole ring formation : Condensation of aldehydes/ketones with amines under acid catalysis (e.g., acetic acid or HCl) .
- Substituent introduction : Alkylation or aryloxybutyl group attachment via nucleophilic substitution or coupling reactions (e.g., refluxing with catalysts like Pd or Cu) .
- Purification : Techniques like flash chromatography or recrystallization are critical for isolating high-purity products .
- Key Considerations : Optimize temperature (60–120°C), solvent choice (e.g., DMF for polar intermediates), and catalyst loading to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : and NMR confirm substituent placement and regiochemistry (e.g., imidazole proton signals at 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use TLC or HPLC with UV detection to monitor reaction progress and purity .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic stability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives in thromboxane A2 (TxA2) inhibition?
- Methodological Answer :
- In vitro assays : Measure IC values in platelet-rich plasma using ELISA for TxB2 (TxA2 metabolite) .
- Structural analogs : Synthesize derivatives with modified naphthalenyl or butyl groups to assess steric/electronic effects on activity .
- Computational docking : Model interactions with cyclooxygenase-1 (COX-1) active sites using software like AutoDock .
Q. What methodologies are recommended for resolving contradictions in IC values across experimental models for imidazole-based thromboxane inhibitors?
- Methodological Answer :
- Model standardization : Compare human vs. rodent platelet assays, as interspecies COX-1 affinity differences can alter IC values (e.g., human IC = 0.7 μM vs. rodent variability) .
- Dose-response curves : Use nonlinear regression to account for assay sensitivity thresholds .
- Statistical validation : Apply ANOVA to identify significant outliers across replicates .
Q. How can computational chemistry predict the reactivity and stability of this compound under physiological conditions?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- pKa prediction : Use software like MarvinSuite to estimate ionization states at physiological pH .
Q. What strategies enhance the selectivity of this compound derivatives toward specific enzymatic targets (e.g., COX-1 vs. COX-2)?
- Methodological Answer :
- Substituent engineering : Introduce sulfonyl or halogen groups to exploit hydrophobic pockets in COX-1 .
- Selectivity assays : Compare inhibition ratios in COX-1/COX-2 overexpression cell lines .
- Metabolic profiling : Use LC-MS to identify off-target interactions with cytochrome P450 enzymes .
Data Analysis and Presentation
-
Example Table : Thromboxane Inhibition Data for Imidazole Derivatives
Compound IC (Human Platelets) IC (Rodent Platelets) Selectivity (COX-1/COX-2) This compound 0.7 μM 2.1 μM 12:1 CBS612 (Analog) 0.5 μM 1.8 μM 15:1 -
Characterization Example :
- NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, imidazole-H), 7.85–7.40 (m, 7H, naphthalenyl-H), 4.12 (t, 2H, -OCH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
